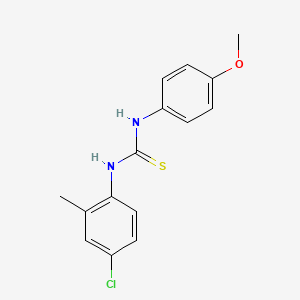
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Descripción general
Descripción
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, also known as CFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry and drug discovery. CFNB is a member of the benzamide class of compounds and has a molecular formula of C13H8ClFN2O3.
Aplicaciones Científicas De Investigación
Crystal Structure and Biological Activity
2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide, a compound with a similar structure to the one , has been synthesized and its crystal structure determined. This compound represents a novel class and has shown preliminary herbicidal activity, specifically inhibiting the growth of barnyard grass at certain concentrations (Li, Wang, Li, & Song, 2008).
Antidiabetic and Antimicrobial Potential
Derivatives of 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide have been synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Some derivatives have shown potent inhibitory effects, indicating significant antidiabetic potential. Additionally, certain derivatives exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger (Thakal, Singh, & Singh, 2020).
Vibrational Spectroscopic Studies
Vibrational spectroscopic studies have been conducted on compounds similar to 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide, providing insights into the structural and electronic properties of these compounds. Such studies are crucial for understanding the molecular behavior and potential reactivity of these compounds in various applications (Ushakumari et al., 2008).
Antibacterial Studies
Research has been conducted on the synthesis and antibacterial properties of related compounds. This includes 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, which has shown promising results in antibacterial studies, indicating potential applications in combating bacterial infections (Sapari, Yamin, Hasbullah, & Ibrahim, 2014).
Propiedades
IUPAC Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-10-4-2-1-3-9(10)13(18)16-12-7-8(17(19)20)5-6-11(12)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKVTOGYKGPJLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5753562.png)
![2,4-dichlorobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5753566.png)
![1-[1-allyl-6-methyl-4-(4-methyl-1-piperazinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5753574.png)


![4-methoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5753595.png)
![N'-[(3-bromobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5753599.png)
![N-{2-[(3-cyclopentylpropanoyl)amino]phenyl}butanamide](/img/structure/B5753608.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5753623.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5753636.png)


